molecular formula C9H9F2N B591050 (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine CAS No. 1345413-20-8

(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine

Cat. No. B591050
CAS RN: 1345413-20-8
M. Wt: 169.175
InChI Key: QVUBIQNXHRPJKK-MUWHJKNJSA-N
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Description

“(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine” is a chemical compound with the molecular formula C9H9F2N . It is used as an intermediate to prepare trans-2-arylcyclopropylamines, which are potent and selective dipeptidyl peptidase IV inhibitors .


Synthesis Analysis

The synthesis of “(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine” involves several steps. One method begins with the derivatization of substituted cinnamic acid A with Oppolzer’s sultam to give B. Diastereoselective cyclopropanation then provides cyclopropylamide C in high chiral purity, which is readily saponified to acid D . Another method involves the reaction of 1,2-Difluorobenzene with 3-chloropropionyl chloride to produce 3-chloro-1-(3’,4’-difluorophenyl)-propan-1-one, which is then converted to 1-(3’,4’-difluorophenyl)-3-nitro-propan-1-one .


Molecular Structure Analysis

The molecular structure of “(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine” consists of a cyclopropane ring attached to a 3,4-difluorophenyl group and an amine group . The compound has a molecular weight of 169.17 .


Chemical Reactions Analysis

In the synthesis process, the compound undergoes several chemical reactions, including derivatization, diastereoselective cyclopropanation, and saponification . It can also undergo a reaction with triphenylphosphine and diethylazodicarboxylate to yield a nitrocyclopropane, which can be reduced to the final product .


Physical And Chemical Properties Analysis

“(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine” has a density of 1.3±0.1 g/cm3, a boiling point of 212.5±40.0 °C at 760 mmHg, and a flash point of 99.0±14.4 °C . It has one hydrogen bond acceptor, two hydrogen bond donors, and one freely rotating bond . Its LogP value is 1.27 .

Mechanism of Action

While the specific mechanism of action for “(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine” is not mentioned in the search results, it is used to prepare trans-2-arylcyclopropylamines, which are potent and selective inhibitors of dipeptidyl peptidase IV . This suggests that the compound may play a role in inhibiting this enzyme.

Safety and Hazards

The safety data sheet for “(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine” suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBIQNXHRPJKK-MUWHJKNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006614-49-8, 1345413-20-8
Record name 2-(3,4-Difluorophenyl)cyclopropanamine, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006614498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345413208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY90NOH72W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1S,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPG33FY0FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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